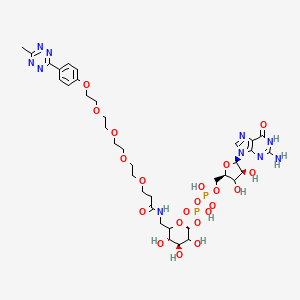
GDP-Fucose-Tz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GDP-Fucose-Tz, also known as GDP-Fucose-Am-Tz, is a click chemistry reagent that contains a Tetrazine group. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups. This reaction is highly specific and efficient, making this compound a valuable tool in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fucose-Tz involves several enzymatic steps. The primary pathway starts with the conversion of mannose to GDP-L-fucose. This process involves the following steps :
Glucokinase (Glk): catalyzes the conversion of D-mannose to mannose-6-phosphate.
Phosphomannomutase (ManB): converts mannose-6-phosphate to mannose-1-phosphate.
Mannose-1-phosphate guanyltransferase (ManC): transforms mannose-1-phosphate to GDP-D-mannose.
GDP-D-mannose-4,6-dehydratase (Gmd): converts GDP-D-mannose to GDP-4-keto-6-deoxymannose.
GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG): produces the final product, GDP-L-fucose.
Industrial Production Methods
Industrial production of this compound typically involves recombinant Escherichia coli strains engineered to overexpress the necessary enzymes for GDP-L-fucose synthesis. These strains are cultivated in fed-batch fermentations to maximize yield. Overexpression of enzymes such as inosine 5’-monophosphate dehydrogenase, guanosine 5’-monophosphate synthetase, and guanosine-inosine kinase has been shown to significantly enhance GDP-L-fucose production .
Analyse Chemischer Reaktionen
Types of Reactions
GDP-Fucose-Tz primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, often at room temperature. The reaction does not require any additional catalysts, making it straightforward and convenient for various applications .
Major Products
The primary product of the iEDDA reaction involving this compound is a stable covalent bond between the Tetrazine group of this compound and the TCO group of the target molecule. This reaction is used to create conjugates such as GDP-fucose-ssDNA, which can be used in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, GDP-Fucose-Tz is used for the synthesis of complex glycoconjugates and glycan derivatives. Its ability to form stable covalent bonds through click chemistry makes it a valuable tool for creating well-defined molecular structures .
Biology
In biological research, this compound is used to study glycosylation processes and the role of fucosylated glycans in cellular functions. It is also used in labeling and tracking studies to investigate the dynamics of glycan expression and function .
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it useful for targeted drug delivery and imaging applications .
Industry
In industrial applications, this compound is used in the large-scale production of fucosylated oligosaccharides, which have various applications in food, pharmaceuticals, and biotechnology .
Wirkmechanismus
GDP-Fucose-Tz exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the Tetrazine group of this compound reacting with TCO-containing molecules to form a stable covalent bond. This mechanism is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GDP-L-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.
GDP-mannose: A precursor in the biosynthesis of GDP-L-fucose.
Fucose-1-phosphate: An intermediate in the salvage pathway of GDP-fucose synthesis.
Uniqueness
GDP-Fucose-Tz is unique due to its Tetrazine group, which allows it to undergo the highly specific and efficient iEDDA reaction. This makes it particularly valuable for applications requiring precise and stable bioconjugation, such as in the creation of diagnostic tools and therapeutic agents .
Eigenschaften
Molekularformel |
C36H52N10O21P2 |
|---|---|
Molekulargewicht |
1022.8 g/mol |
IUPAC-Name |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H52N10O21P2/c1-19-42-44-31(45-43-19)20-2-4-21(5-3-20)62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-24(47)38-16-22-26(48)28(50)30(52)35(65-22)66-69(56,57)67-68(54,55)63-17-23-27(49)29(51)34(64-23)46-18-39-25-32(46)40-36(37)41-33(25)53/h2-5,18,22-23,26-30,34-35,48-52H,6-17H2,1H3,(H,38,47)(H,54,55)(H,56,57)(H3,37,40,41,53)/t22?,23-,26-,27?,28+,29+,30?,34-,35-/m1/s1 |
InChI-Schlüssel |
FDHASYQWHCLAFG-ZHOIEPNKSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3[C@H]([C@@H](C([C@H](O3)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)NCC3C(C(C(C(O3)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


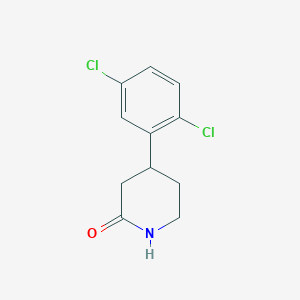

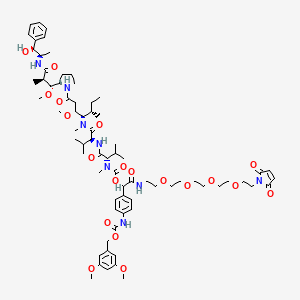
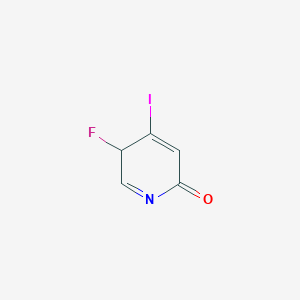
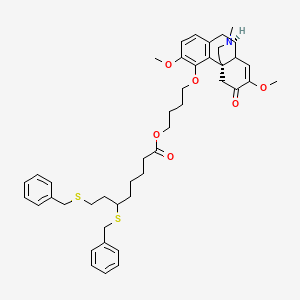
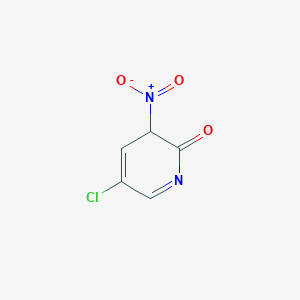
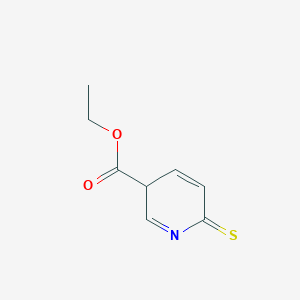

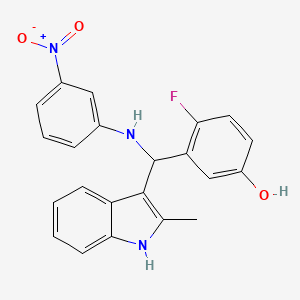


![6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364206.png)
![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)

